Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-
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Overview
Description
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzenecarbothioamide groups connected by a dithiobis(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- typically involves the reaction of benzenecarbothioamide with formaldehyde and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the dithiobis(methylene) bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis(methylene) bridge to a simpler thiol group.
Substitution: The benzenecarbothioamide groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzenecarbothioamide derivatives.
Scientific Research Applications
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- involves its interaction with molecular targets such as enzymes or metal ions. The dithiobis(methylene) bridge can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the benzenecarbothioamide groups can interact with biological macromolecules, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide: Lacks the dithiobis(methylene) bridge, making it less versatile in coordination chemistry.
Dithiobis(methylene)bisguanidine: Contains guanidine groups instead of benzenecarbothioamide, leading to different reactivity and applications.
Uniqueness
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- is unique due to its dual benzenecarbothioamide groups connected by a dithiobis(methylene) bridge. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
59514-75-9 |
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Molecular Formula |
C16H16N2S4 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
4-[[(4-carbamothioylphenyl)methyldisulfanyl]methyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H16N2S4/c17-15(19)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(18)20/h1-8H,9-10H2,(H2,17,19)(H2,18,20) |
InChI Key |
SFMMVVPOSHJPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)C(=S)N)C(=S)N |
Origin of Product |
United States |
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